molecular formula C15H21BrClNO6 B4001929 N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate

N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate

Cat. No.: B4001929
M. Wt: 426.69 g/mol
InChI Key: HNVURWAIKZAKKB-UHFFFAOYSA-N
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Description

N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate is a useful research compound. Its molecular formula is C15H21BrClNO6 and its molecular weight is 426.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.02408 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Determination and Analysis Methodologies

  • High Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): A study detailed the use of HPLC-MS/MS for the detection and quantification of a specific compound, which is a methodology that could potentially be applied to N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate for its identification or quantification in various matrices (Poklis et al., 2014).

Synthesis and Reactivity

  • Synthesis and Structural Analysis: A study on the synthesis of a compound through the use of bromine as a cyclic reagent and its effective herbicidal activity demonstrates the approach to synthesizing and analyzing chemical structures, which could be analogous to processes involved in handling this compound (Liu et al., 2007).

Electrocatalytic and Electrochemical Reactions

  • Electrocatalytic Applications: A review on the electrochemical properties and applications of N-oxyl compounds, including TEMPO and PINO, in electrosynthetic reactions, provides insight into the potential electrochemical and catalytic applications of related compounds, possibly including this compound (Nutting et al., 2018).

Properties

IUPAC Name

N-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrClNO2.C2H2O4/c1-10(2)16-5-6-17-7-8-18-13-4-3-11(15)9-12(13)14;3-1(4)2(5)6/h3-4,9-10,16H,5-8H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVURWAIKZAKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOCCOC1=C(C=C(C=C1)Cl)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate
Reactant of Route 2
N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate
Reactant of Route 3
N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate
Reactant of Route 4
N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate
Reactant of Route 5
Reactant of Route 5
N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate
Reactant of Route 6
Reactant of Route 6
N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate

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